
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis.
Mécanisme D'action
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis. By blocking the activity of this receptor, 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide can modulate various physiological processes, including pain perception, neuronal signaling, and apoptosis.
Biochemical and Physiological Effects:
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain perception, neuronal signaling, and apoptosis. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide is its selective antagonism of the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, it is important to note that 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has limitations in terms of its specificity, and it may also have off-target effects that need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide. One area of research is the development of more selective sigma-1 receptor antagonists, which could be used to study the physiological processes that are regulated by this receptor in greater detail. Another area of research is the development of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide analogs that have improved pharmacokinetic properties, which could make them more suitable for use in clinical trials. Finally, there is a need for further research on the potential applications of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Méthodes De Synthèse
The synthesis of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-bromobenzylamine with 4-piperidone to form 4-(4-bromophenethyl)piperidin-4-one, which is then reacted with phenylsulfonyl chloride to form 4-(4-bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid. This acid is then converted to the corresponding amide using thionyl chloride and ammonia. The final product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience, where it has been shown to be a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis. 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-17-8-6-16(7-9-17)10-11-20(19(22)24)12-14-23(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZNFKNZKBORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

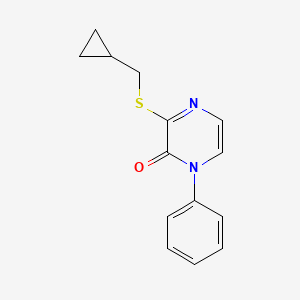
![2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2392030.png)
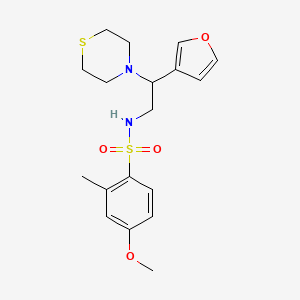
![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid](/img/structure/B2392035.png)
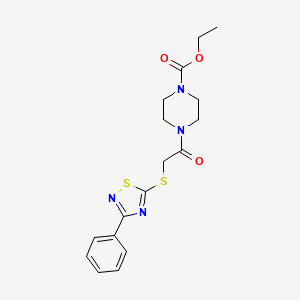
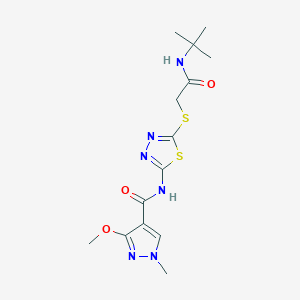



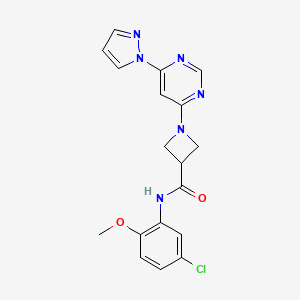
![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)
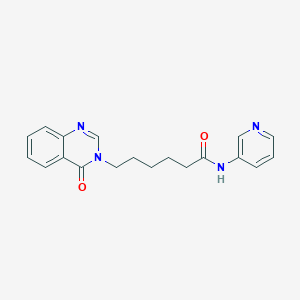
![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)